molecular formula C10H7BrN2O4 B1413901 Ethyl 3-bromo-5-cyano-4-nitrobenzoate CAS No. 1805573-21-0

Ethyl 3-bromo-5-cyano-4-nitrobenzoate

Cat. No.: B1413901
CAS No.: 1805573-21-0
M. Wt: 299.08 g/mol
InChI Key: CNFSNZAQOYASEB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-4-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4. It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-cyano-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor, followed by nitration and cyanation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and reactant concentrations. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-4-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of various substituted benzoates.

    Reduction: Conversion to ethyl 3-amino-5-cyano-4-nitrobenzoate.

    Oxidation: Formation of ethyl 3-bromo-5-carboxy-4-nitrobenzoate.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-4-nitrobenzoate is used in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-5-cyano-4-nitrobenzoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds with biological macromolecules. These interactions can influence enzyme activity and protein function, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-nitrobenzoate
  • Ethyl 3-cyano-4-nitrobenzoate
  • Ethyl 3-bromo-5-nitrobenzoate

Uniqueness

Ethyl 3-bromo-5-cyano-4-nitrobenzoate is unique due to the presence of all three functional groups (bromo, cyano, and nitro) on the benzoate ring. This combination of groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-7(5-12)9(13(15)16)8(11)4-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFSNZAQOYASEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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